molecular formula C13H17ClFNO B10968192 2-chloro-N-(3,3-dimethylbutan-2-yl)-4-fluorobenzamide

2-chloro-N-(3,3-dimethylbutan-2-yl)-4-fluorobenzamide

Cat. No.: B10968192
M. Wt: 257.73 g/mol
InChI Key: ZXAFCSMULBGESD-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorine atom, and a dimethylbutyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Amidation: The acid chloride is then reacted with 3,3-dimethyl-2-butylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

Scientific Research Applications

2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and selectivity, while the dimethylbutyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.

    2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets.

Properties

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

IUPAC Name

2-chloro-N-(3,3-dimethylbutan-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H17ClFNO/c1-8(13(2,3)4)16-12(17)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)

InChI Key

ZXAFCSMULBGESD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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